molecular formula C12H14FNO3 B1291073 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid CAS No. 1017117-65-5

2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid

Cat. No.: B1291073
CAS No.: 1017117-65-5
M. Wt: 239.24 g/mol
InChI Key: USMNBHYRDJXRLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid is an organic compound that features a fluorinated phenyl group and a morpholine ring attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 2-fluorobenzaldehyde, undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine in the presence of a base, such as sodium hydride, to form the morpholinyl derivative.

    Acetic Acid Formation: The final step involves the oxidation of the alcohol group to form the acetic acid moiety. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the acetic acid moiety can yield the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and morpholine ring contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating key proteins, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-2-(morpholin-4-yl)acetic acid: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Bromophenyl)-2-(morpholin-4-yl)acetic acid: Similar structure but with a bromine atom instead of fluorine.

    2-(2-Methylphenyl)-2-(morpholin-4-yl)acetic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

2-(2-Fluorophenyl)-2-(morpholin-4-yl)acetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Properties

IUPAC Name

2-(2-fluorophenyl)-2-morpholin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-10-4-2-1-3-9(10)11(12(15)16)14-5-7-17-8-6-14/h1-4,11H,5-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMNBHYRDJXRLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.